molecular formula C14H12N2O B11772241 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol CAS No. 421553-25-5

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol

Cat. No.: B11772241
CAS No.: 421553-25-5
M. Wt: 224.26 g/mol
InChI Key: GBOMHPYKQJIHHN-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is a compound that features a benzimidazole moiety attached to a phenyl ring, which is further connected to a methanol group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction proceeds through the formation of a benzimidazole intermediate, which is then further functionalized to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

421553-25-5

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H12N2O/c17-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)16-14/h1-8,17H,9H2,(H,15,16)

InChI Key

GBOMHPYKQJIHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CO

Origin of Product

United States

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